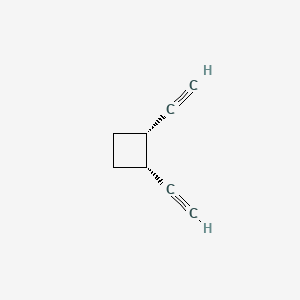
(1R,2S)-1,2-diethynylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1,2-diethynylcyclobutane is a chiral organic compound characterized by its unique structure, which includes a cyclobutane ring substituted with ethynyl groups at the 1 and 2 positions. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-diethynylcyclobutane typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutane derivatives that have suitable leaving groups at the 1 and 2 positions.
Substitution Reaction: The leaving groups are replaced with ethynyl groups through a nucleophilic substitution reaction. Common reagents for this step include ethynyl lithium or ethynyl magnesium bromide.
Purification: The product is purified using techniques such as column chromatography to isolate the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-diethynylcyclobutane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction of the ethynyl groups can yield alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where the ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes.
Scientific Research Applications
(1R,2S)-1,2-diethynylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in stereochemistry and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which (1R,2S)-1,2-diethynylcyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1,2-dibromocyclobutane: Similar in structure but with bromine substituents instead of ethynyl groups.
(1R,2S)-1,2-dihydroxycyclobutane: Contains hydroxyl groups, making it more polar and reactive in different chemical environments.
Uniqueness
(1R,2S)-1,2-diethynylcyclobutane is unique due to its ethynyl substituents, which confer distinct electronic properties and reactivity compared to similar compounds. This makes it valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
53356-63-1 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
(1S,2R)-1,2-diethynylcyclobutane |
InChI |
InChI=1S/C8H8/c1-3-7-5-6-8(7)4-2/h1-2,7-8H,5-6H2/t7-,8+ |
InChI Key |
IUCJBQSKIYAXIK-OCAPTIKFSA-N |
Isomeric SMILES |
C#C[C@H]1CC[C@H]1C#C |
Canonical SMILES |
C#CC1CCC1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















